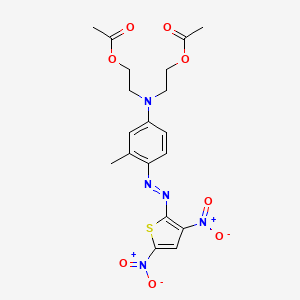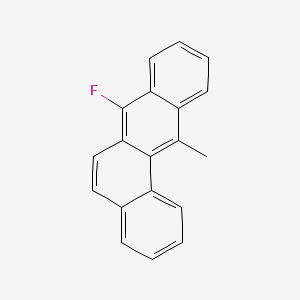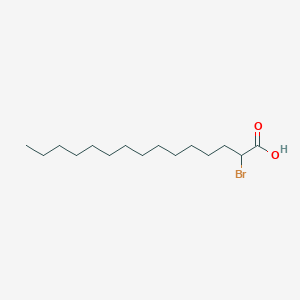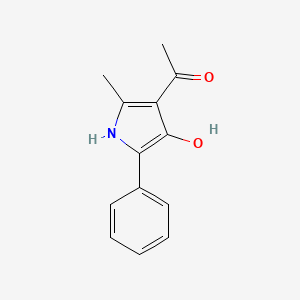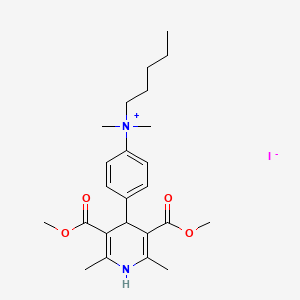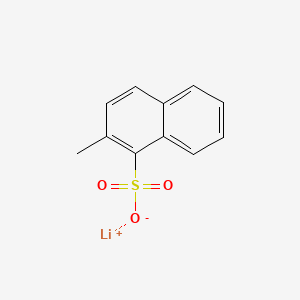
Lithium 2-methylnaphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-methylnaphthalenesulphonate is an organolithium compound with the molecular formula C11H9LiO3S. It is a derivative of naphthalene, where a lithium ion is bonded to a 2-methylnaphthalenesulphonate group. This compound is known for its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Lithium 2-methylnaphthalenesulphonate can be synthesized through the reaction of 2-methylnaphthalene with lithium hydroxide and sulfuric acid. The reaction typically occurs in a polar solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The general reaction scheme is as follows:
2-Methylnaphthalene+Lithium Hydroxide+Sulfuric Acid→Lithium 2-methylnaphthalenesulphonate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions
Lithium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form naphthalene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Naphthalene and its reduced forms.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Lithium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of lithium 2-methylnaphthalenesulphonate involves its interaction with various molecular targets. It acts as a reducing agent and can donate electrons to other molecules, facilitating redox reactions. The compound can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Lithium naphthalenide: A similar compound where lithium is bonded to naphthalene without the sulfonate group.
Sodium 2-methylnaphthalenesulphonate: Similar to lithium 2-methylnaphthalenesulphonate but with sodium instead of lithium.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the sulfonate group enhances its solubility in polar solvents and its ability to participate in a wide range of chemical reactions.
特性
CAS番号 |
1135279-09-2 |
|---|---|
分子式 |
C11H9LiO3S |
分子量 |
228.2 g/mol |
IUPAC名 |
lithium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
AEHJRYDHBZWJJS-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


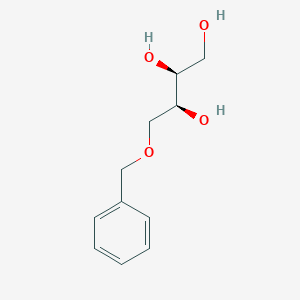
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
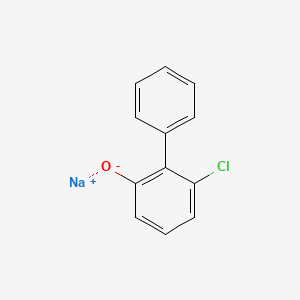
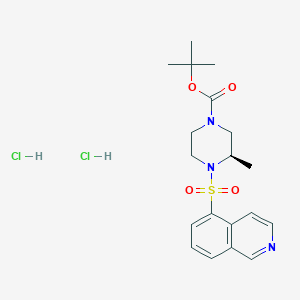
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
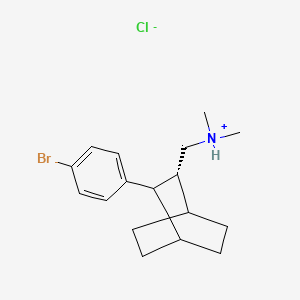
![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
